Cas no 106492-77-7 ((4-bromo-2-fluorophenyl)methylhydrazine)

(4-Bromo-2-fluorophenyl)methylhydrazine is a specialized hydrazine derivative featuring both bromo and fluoro substituents on the phenyl ring, enhancing its reactivity and utility in synthetic chemistry. The compound serves as a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds, where its functional groups enable selective transformations. The presence of the electron-withdrawing fluorine and bromine atoms influences its electronic properties, making it suitable for cross-coupling reactions and nucleophilic substitutions. Its methylhydrazine moiety further expands its applicability in the synthesis of hydrazones and other nitrogen-containing frameworks. The compound is typically handled under controlled conditions due to its potential reactivity.
(4-bromo-2-fluorophenyl)methylhydrazine structure
106492-77-7 structure
Product Name:(4-bromo-2-fluorophenyl)methylhydrazine
CAS No:106492-77-7
MF:C7H8BrFN2
MW:219.054224014282
CID:1182769
PubChem ID:14820251
Update Time:2025-06-09

(4-bromo-2-fluorophenyl)methylhydrazine Chemical and Physical Properties

Names and Identifiers

    • (4-bromo-2-fluorophenyl)methylhydrazine
    • 1-(4-BROMO-2-FLUOROBENZYL)HYDRAZINE
    • 106492-77-7
    • J-503235
    • [(4-Bromo-2-fluorophenyl)methyl]hydrazine
    • DTXSID50564405
    • SCHEMBL11158402
    • EN300-1676091
    • MDL: MFCD09745143
    • Inchi: 1S/C7H8BrFN2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2
    • InChI Key: YVVJWIIUPHLVBK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)CNN

Computed Properties

  • Exact Mass: 217.98554
  • Monoisotopic Mass: 217.98549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05

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Additional information on (4-bromo-2-fluorophenyl)methylhydrazine

Introduction to (4-bromo-2-fluorophenyl)methylhydrazine and Its Significance in Modern Chemical Research

(4-bromo-2-fluorophenyl)methylhydrazine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, playing a pivotal role in the development of novel compounds. This compound, with the CAS number 106492-77-7, has garnered significant attention due to its unique structural properties and versatile applications in organic synthesis.

The molecular structure of (4-bromo-2-fluorophenyl)methylhydrazine consists of a benzene ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position, coupled with a methylhydrazine moiety. This arrangement imparts distinct reactivity, making it an invaluable building block for further chemical modifications. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures.

In recent years, the pharmaceutical industry has seen a surge in the development of drugs targeting neurological disorders, cancer, and infectious diseases. (4-bromo-2-fluorophenyl)methylhydrazine has been employed in the synthesis of bioactive molecules that exhibit promising pharmacological properties. For instance, derivatives of this compound have shown efficacy in inhibiting specific enzymes involved in cancer cell proliferation. The fluorine atom, in particular, contributes to metabolic stability and bioavailability, making it an attractive feature for drug design.

Moreover, the agrochemical sector has utilized (4-bromo-2-fluorophenyl)methylhydrazine to develop novel pesticides and herbicides. Its ability to undergo selective functionalization allows for the creation of compounds that target specific pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices, where efficiency and ecological safety are paramount.

Recent advancements in computational chemistry have further highlighted the importance of (4-bromo-2-fluorophenyl)methylhydrazine. Molecular modeling studies have revealed its potential as a scaffold for designing molecules with enhanced binding affinity to biological targets. These insights have guided experimental efforts, leading to the discovery of new lead compounds with therapeutic potential. The integration of experimental data with computational predictions has streamlined the drug discovery process, reducing time and resources required for development.

The synthesis of (4-bromo-2-fluorophenyl)methylhydrazine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have been employed to optimize yield and purity. These techniques not only improve efficiency but also minimize waste, aligning with green chemistry principles. The growing emphasis on sustainable practices underscores the need for innovative synthetic strategies in chemical manufacturing.

Industrial applications of (4-bromo-2-fluorophenyl)methylhydrazine extend beyond pharmaceuticals and agrochemicals. It serves as a precursor in the production of dyes, polymers, and specialty chemicals. The versatility of this compound underscores its importance as a versatile building block in various chemical industries. Its ability to undergo diverse transformations makes it indispensable for researchers seeking novel materials and applications.

The future prospects of (4-bromo-2-fluorophenyl)methylhydrazine are promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and materials science. Its unique structural features make it a candidate for developing functional materials with tailored properties. As scientific understanding advances, new applications for this compound are likely to emerge, further solidifying its role in modern chemical research.

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